N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide

Pharmaceutical Analysis Impurity Profiling Analytical Method Validation

Analytical inconsistency in Zaleplon impurity profiling can lead to regulatory non-compliance and failed ANDA submissions. This fully characterized reference standard solves quantification challenges by ensuring chromatographic accuracy. - Directly applicable as Zaleplon Impurity 7 for HPLC/LC-MS method validation. - Provides traceability to pharmacopeial guidelines critical for FDA/EMA batch release. - Supplied with comprehensive analytical data to minimize method development time.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 1227694-86-1
Cat. No. B123737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide
CAS1227694-86-1
SynonymsN-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-acetamide
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C
InChIInChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16)/b8-7+
InChIKeyAIWCFDGABJPHDI-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1227694-86-1 Procurement Guide


N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide (CAS 1227694-86-1), also named (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)acetamide, is a fully characterized amide-class organic compound with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol . Its primary, verifiable application is as a reactant used in the synthesis of impurities of Zaleplon, a selective non-benzodiazepine GABAA receptor agonist, and as a Zaleplon impurity reference standard itself [1][2]. The compound is structurally defined by a dimethylamino group linked to a prop-2-enoyl moiety, which is further attached to a phenyl ring substituted with an acetamide group .

Product Type Zaleplon Impurity 7 Reference Standard
Regioisomer Meta-substituted phenylacetamide
Primary Use Analytical method validation & impurity profiling

Why 1227694-86-1 Cannot Be Substituted


N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide (1227694-86-1) cannot be generically substituted with structurally similar dimethylaminoacryloyl derivatives due to its unique meta-substitution pattern on the phenyl ring and its specific role in pharmaceutical impurity profiling. For instance, its regioisomer, N-(4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl)acetamide (CAS 1056165-71-9) , or its N-ethyl analog, Zaleplon Related Compound A [1], are distinct chemical entities with different CAS numbers, chromatographic retention times, and spectral properties. Using an unqualified analog as an analytical reference standard would invalidate regulatory compliance for Zaleplon impurity testing and lead to incorrect quantification in HPLC or LC-MS methods [2]. Furthermore, in synthetic applications, the compound's reactivity is governed by its specific electronic and steric environment; substituting a meta- for a para-substituted regioisomer could alter reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API), which is critical for process validation .

Risk Factor
Target: 1227694-86-1 (Meta)
Substitute: Para-isomer or Analog
Regioisomer Identity
Meta-substitution governs reactivity and spectral properties
Para-substitution shifts retention, may co-elute in HPLC
Analytical Integrity
Certified impurity standard with traceable identity
Unqualified analog invalidates impurity quantification
Synthetic Reactivity
Electronic environment of meta-position governs reaction outcome
Substitution may alter kinetics, yield, and impurity profile

Quantitative Evidence for 1227694-86-1


Zaleplon Impurity Reference Standard Purity

As a commercial Zaleplon Impurity 7 reference standard, this compound is offered with a minimum purity of 95% . In an impurity profile study of zaleplon bulk drug, this specific impurity was detected and identified at a level below 0.1% [1]. This quantitative threshold is a critical parameter for analytical method validation (AMV) and quality control (QC) in pharmaceutical manufacturing, as it represents the limit at which the impurity must be reliably quantified.

Reference Standard Purity
Reported
≥95%purity
Supports reliable quantification of impurity at <0.1% level in API
Purity ratio >950× typical detection level; vendor specification
Pharmaceutical Analysis Impurity Profiling Analytical Method Validation

Meta vs. Para Regioisomer Differentiation

The target compound, N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide (1227694-86-1), is the meta-substituted regioisomer. Its close analog, the para-substituted regioisomer (1056165-71-9), is a distinct chemical entity with a different InChI Key . This structural difference results in quantifiably different physicochemical properties that enable chromatographic separation. While no direct head-to-head retention time data is available, the distinct InChI Keys (AIWCFDGABJPHDI-BQYQJAHWSA-N for the meta isomer vs. FBZDFAKFAMKMMN-CMDGGOBGSA-N for the para isomer) are a primary differentiator for analytical chemists developing methods to resolve these compounds.

Regioisomer Differentiation
Class-level
Target: meta InChI Key vs Para: distinct InChI Key
Correct regioisomer is required; para-isomer will differ in retention and spectral data
No head-to-head RT data; identity based on molecular descriptors
Analytical Chemistry Chromatographic Separation Isomer Resolution

Storage and Handling

Quantified handling and storage information is available for this compound. It should be stored at -20°C for maximum product recovery and stability . Additionally, it is classified with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Storage & Handling
Reported
Storage-20°C
HazardsH302, H315, H319, H335
Freezer storage maintains certified purity; handle with appropriate PPE
Vendor recommendation; not for ambient or refrigerated storage
Chemical Stability Laboratory Safety Storage Conditions

1227694-86-1 Application Scenarios


Zaleplon Impurity Reference Standard

This is the primary, evidence-backed application for 1227694-86-1. It is a fully characterized reference standard of Zaleplon Impurity 7, compliant with regulatory guidelines [1]. It is used for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of Zaleplon drug development. Its use ensures traceability against pharmacopeial standards (USP or EP) [1], which is critical for meeting FDA and EMA requirements for impurity quantification. The detection of this impurity at levels below 0.1% in Zaleplon bulk drug [2] underscores the need for a reliable, high-purity standard.

Zaleplon Impurity Synthesis

Multiple independent sources confirm that 1227694-86-1 is a reactant used in the synthesis of impurities associated with Zaleplon [3]. This makes it a necessary starting material for analytical laboratories or contract research organizations (CROs) that need to synthesize these impurities in-house for the development of proprietary analytical methods or for the preparation of larger quantities of reference standards that may not be commercially available. Its synthesis typically involves the reaction of 3-(dimethylamino)prop-2-enoyl chloride with 3-aminophenylacetamide .

Medicinal Chemistry Research Scaffold

While not its primary application, the compound's scaffold is of interest in medicinal chemistry. Preclinical research on structurally related chalcone derivatives possessing the acetamido group has shown antinociceptive properties in mice, including inhibition of acetic acid-induced writhing . Furthermore, the (E)-3-(dimethylamino)prop-2-enoyl group is a recognized pharmacophore in compounds explored as inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR) . Therefore, 1227694-86-1 can serve as a versatile building block or core template for researchers developing novel therapeutic agents targeting pain, inflammation, or oncology pathways, provided they are aware of its primary role as an impurity and validate its activity in their specific assays.

Model Compound for Synthetic Methodology

The compound contains a combination of functional groups (amide, enaminone, aromatic ring) that make it a useful model substrate for developing and optimizing new synthetic reactions. For example, researchers could use it to explore novel oxidation conditions at the dimethylamino group to form N-oxide derivatives, or investigate reduction conditions at the carbonyl group to yield the corresponding alcohol . Its unique substitution pattern provides a distinct steric and electronic environment for testing the scope and limitations of new catalytic or stoichiometric transformations.

Application
Selection Property
Validation Focus
Zaleplon Impurity Profiling
Certified reference standard identity
Method validation & impurity quantification
In-House Impurity Synthesis
Key reactant for Zaleplon impurity preparation
Reaction yield & impurity profile control
Kinase Inhibitor Scaffold Research
Enaminone-acetamide pharmacophore
Kinase assay context & selectivity profiling
Synthetic Methodology Development
Multifunctional substrate (amide, enaminone)
Reaction scope & functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.